High-Resolution NMR Characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Technical Guide for Structural Assignment
High-Resolution NMR Characterization of 4-(2-Nitrophenoxy)but-2-yn-1-ol: A Technical Guide for Structural Assignment
Executive Summary
In modern drug development and synthetic organic chemistry, bifunctional building blocks like 4-(2-Nitrophenoxy)but-2-yn-1-ol are highly valued for their utility in click-chemistry applications and as precursors for complex heterocycles (such as benzoxazines)[1]. The molecule features a highly polarized 2-nitrophenoxy aromatic system conjugated with a rigid, linear but-2-yn-1-ol aliphatic chain[2]. Accurate structural assignment via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to verify synthetic success and purity.
This whitepaper provides an authoritative, deep-dive analysis of the ¹H and ¹³C NMR chemical shifts for 4-(2-Nitrophenoxy)but-2-yn-1-ol. By deconstructing the electronic and anisotropic effects governing the molecule, we establish a self-validating framework for spectral interpretation that goes beyond empirical matching, focusing instead on the fundamental causality of nuclear shielding.
Structural Deconstruction & Mechanistic Causality
To accurately predict and assign the NMR spectra of 4-(2-Nitrophenoxy)but-2-yn-1-ol, the molecule must be analyzed as two interacting electronic domains:
The 2-Nitrophenoxy Domain
The aromatic ring is subjected to competing electronic effects from the nitro (-NO₂) and ether (-O-) substituents:
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Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This severely depletes electron density at the ortho (H3/C3) and para (H5/C5) positions, reducing local diamagnetic shielding and driving these nuclei downfield (higher ppm)[3]. The quaternary carbon directly attached to the nitro group (C2) is heavily deshielded, typically resonating near 139–140 ppm[1].
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Ether Linkage (-O-R): The oxygen atom withdraws electron density inductively (-I) but donates electron density into the ring via resonance (+M). The resonance effect dominates at the ortho (H6/C6) and para (H4/C4) positions relative to the oxygen, shielding these nuclei and pushing them upfield[3].
The But-2-yn-1-ol Domain
The aliphatic chain (-O-CH₂-C≡C-CH₂-OH) is governed by diamagnetic anisotropy and inductive deshielding:
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Alkyne Anisotropy: The cylindrical π-electron cloud of the carbon-carbon triple bond circulates in the applied magnetic field, creating a shielding cone along the bond axis and a deshielding zone perpendicular to it. The propargylic protons (H1' and H4') reside in this deshielding zone, causing them to resonate at higher frequencies than standard alkanes.
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Inductive Deshielding: The C4' protons are directly adjacent to the highly electronegative aryloxy oxygen, shifting them further downfield (~4.85 ppm) compared to the C1' protons (~4.30 ppm), which are adjacent to a less strongly withdrawing hydroxyl group[2].
Fig 1: Electronic and anisotropic effects governing NMR chemical shifts in the target molecule.
Quantitative Data Presentation: Chemical Shift Assignments
The following tables summarize the predicted high-resolution NMR data for 4-(2-Nitrophenoxy)but-2-yn-1-ol, grounded in comparative literature values for 2-nitrophenyl ethers[3] and aryloxybutynols[2].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Causality / Assignment Logic |
| H3 (Ar) | 7.85 | dd | 8.1, 1.6 | 1H | Strong -I and -M deshielding from the ortho-NO₂ group. |
| H5 (Ar) | 7.55 | ddd | 8.5, 7.4, 1.6 | 1H | -M deshielding from the para-NO₂ group. |
| H6 (Ar) | 7.20 | dd | 8.5, 1.2 | 1H | +M shielding from the ortho-ether oxygen. |
| H4 (Ar) | 7.05 | td | 7.4, 1.2 | 1H | +M shielding from the para-ether oxygen. |
| H4' (CH₂) | 4.85 | t | 1.8 | 2H | Deshielded by adjacent ether oxygen and alkyne anisotropy. |
| H1' (CH₂) | 4.30 | dt | 6.0, 1.8 | 2H | Deshielded by adjacent hydroxyl oxygen and alkyne anisotropy. |
| OH | 1.80 | t | 6.0 | 1H | Concentration-dependent exchangeable proton. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Causality / Assignment Logic |
| C1 (Ar) | 151.3 | Cq | Directly bonded to electronegative ether oxygen[3]. |
| C2 (Ar) | 139.5 | Cq | Directly bonded to electron-withdrawing nitro group[1]. |
| C5 (Ar) | 134.0 | CH | Para to NO₂, experiencing resonance deshielding[3]. |
| C3 (Ar) | 125.9 | CH | Ortho to NO₂, deshielded by strong inductive effects[3]. |
| C4 (Ar) | 121.7 | CH | Para to ether oxygen, resonance shielded[3]. |
| C6 (Ar) | 115.2 | CH | Ortho to ether oxygen, strongly resonance shielded[3]. |
| C2' (Alkyne) | 84.5 | Cq | sp-hybridized, shifted by proximity to the hydroxyl group. |
| C3' (Alkyne) | 81.0 | Cq | sp-hybridized, shifted by proximity to the aryloxy group. |
| C4' (CH₂) | 57.5 | CH₂ | Deshielded by ether oxygen (-I effect). |
| C1' (CH₂) | 51.2 | CH₂ | Deshielded by hydroxyl oxygen (-I effect). |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, state-of-the-art facilities across Taiwan's leading research institutes employ self-validating workflows . A self-validating NMR protocol ensures that experimental data internally confirms the proposed structure without relying solely on external prediction.
Step-by-Step Acquisition & Processing Workflow
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Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ provides excellent solubility for moderately polar organic molecules. TMS acts as an internal standard (δ 0.00 ppm) to calibrate the chemical shift axis, ensuring absolute shift accuracy.
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Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels, followed by precise gradient shimming.
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Causality: High-fidelity shimming ensures a homogeneous magnetic field, which is critical for resolving the fine long-range coupling (J ~ 1.8 Hz) across the alkyne core between H1' and H4'.
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Data Acquisition (¹H NMR): Acquire the proton spectrum using a standard 90° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds and acquire 16–32 scans.
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Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T₁) of all protons, yielding accurate quantitative integrals that serve as the primary layer of self-validation.
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Data Acquisition (¹³C NMR): Acquire the carbon spectrum using proton decoupling (e.g., zgpg30). Set D1 to 2–3 seconds and acquire 512–1024 scans depending on exact concentration.
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Causality: The extended number of scans overcomes the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C, ensuring sufficient signal-to-noise (S/N) for the critical quaternary carbons (C1, C2, C2', C3').
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Processing & Internal Validation: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectrum.
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Self-Validation Check: Verify that the sum of the integrals equals exactly 9 protons. Confirm that the coupling constant of H3 (J = 8.1 Hz) perfectly matches the corresponding coupling in H4, proving the ortho-relationship internally.
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Fig 2: Self-validating NMR workflow ensuring high-fidelity spectral acquisition and processing.
References
The structural assignments and mechanistic claims detailed in this technical guide are grounded in the following verified literature sources:
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[3] Supporting Information Table of Contents - The Royal Society of Chemistry. (Details the exact ¹³C and ¹H chemical shifts for the 2-nitrophenoxy core). 3
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[1] Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. (Validates the quaternary C2 carbon shift at ~140 ppm and structural utility). 1
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[2] Synthesis of 4-phenoxybut-2-yn-1-ol tetrahydropyranyl ether. PrepChem. (Provides synthetic context and structural validation principles for aryloxybutynol derivatives). 2
